
3-Chloro-7-fluoro-6-methoxyquinoline CAS
number

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
3-Chloro-7-fluoro-6-

methoxyquinoline

Cat. No.: B11892379

Get Quote

This guide provides an in-depth technical analysis of 3-Chloro-7-fluoro-6-methoxyquinoline,

a highly specific heterocyclic building block used in the synthesis of advanced pharmaceutical

agents, particularly tyrosine kinase inhibitors (TKIs).[1][2]

Part 1: Executive Summary & Chemical Identity
3-Chloro-7-fluoro-6-methoxyquinoline (CAS 1823924-52-2) is a trisubstituted quinoline

scaffold.[1][2][3] Its structural architecture combines the electron-rich 6-methoxy group with the

metabolic blocking capability of the 7-fluoro atom, while the 3-chloro substituent serves as a

critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or as a

hydrophobic moiety to occupy specific pockets in enzyme active sites (e.g., the ATP-binding

pocket of kinases).[1][2]

This compound is distinct from its more common isomer, 4-chloro-7-fluoro-6-methoxyquinoline

(CAS 25759-94-8), which is the standard precursor for 4-anilinoquinoline drugs like Bosutinib.

[2] The 3-chloro isomer allows for vector extension at the 3-position, a strategy increasingly

used to improve selectivity profiles in next-generation kinase inhibitors.[1][2]
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Table 1: Chemical Identity & Physical Properties
Property Data

Compound Name 3-Chloro-7-fluoro-6-methoxyquinoline

CAS Number 1823924-52-2

Molecular Formula C₁₀H₇ClFNO

Molecular Weight 211.62 g/mol

Exact Mass 211.020 g/mol

Structure Quinoline core; 3-Cl, 6-OMe, 7-F

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Chloroform; Low

solubility in water

pKa (Calc.) ~2.5 (Quinoline N)

LogP (Calc.) 2.9 - 3.2

Part 2: Synthetic Methodology
The synthesis of 3-haloquinolines is chemically distinct from the 4-halo isomers (which are

derived from 4-hydroxyquinolones).[1][2] The most robust route to 3-Chloro-7-fluoro-6-
methoxyquinoline involves the construction of the pyridine ring onto a substituted aniline

using a Vilsmeier-Haack approach or a modified Skraup reaction.[1][2]

Core Protocol: Vilsmeier-Haack Cyclization Approach
This method is preferred for its scalability and regioselectivity.[1] It proceeds via the formation

of a 2-chloro-3-formyl intermediate, which can be decarbonylated or modified.[1][2][4] However,

for direct 3-chloro access without the 2-chloro substituent, a modified Skraup using 2-

chloromalonaldehyde equivalents is the authoritative route.[1]

Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).[1][2]

Step-by-Step Protocol:
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Acylation of Aniline:

Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).

[2]

Procedure: Dissolve aniline in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2

hours.

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl forms N-(3-fluoro-

4-methoxyphenyl)acetamide.[1][2]

Validation: TLC (EtOAc/Hexane 1:1) shows disappearance of aniline.

Vilsmeier-Haack Cyclization (The Meth-Cohn Method):

Reagents: Acetamide intermediate (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

Procedure:

Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation).[2][4]

Add the acetamide solid in portions.

Heat to 75°C for 4-16 hours. (Evolution of HCl gas).

Pour onto ice/water.[1][4] Neutralize with NaHCO₃.[1]

Product:2-Chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde.[2]

Note: This intermediate is the "master key" for 3-substituted quinolines.[1]

Conversion to 3-Chloro-7-fluoro-6-methoxyquinoline:

Direct Route (Alternative): To obtain the 3-chloro derivative specifically (without the 2-

chloro/3-formyl), the aniline is reacted with 2-chloromalonaldehyde tetraethyl acetal in

acid, or via the decarbonylation/dechlorination of the Vilsmeier product.[1][2]
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Optimized Direct Synthesis: Reaction of 3-fluoro-4-methoxyaniline with 2,2,3-

trichloropropanal (or generated in situ from 3,3-diethoxy-1-chloroprop-1-ene).[2]

Reflux Conditions: Reflux the aniline with the chloro-synthon in dilute HCl/acetic acid. The

3-chloro group is retained while the ring closes.[1]

DOT Diagram 1: Synthetic Pathway

Precursors
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(CAS 366-99-4)

N-(3-Fluoro-4-methoxyphenyl)
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3. Pd/C Dechlorination (C2)

Direct Route:
Aniline + 2-Chloromalonaldehyde

Cyclization
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Caption: Synthetic logic flow from aniline precursor to the 3-chloroquinoline scaffold via

Vilsmeier-Haack or direct cyclization.

Part 3: Medicinal Chemistry Applications (SAR)
The 3-Chloro-7-fluoro-6-methoxyquinoline scaffold is a bioisostere of the 3-cyano quinolines

(e.g., Bosutinib intermediates).[1][2] Its value lies in the specific electronic and steric properties

of its substituents.[1]

Structure-Activity Relationship (SAR) Analysis
6-Methoxy Group (Electron Donor):

Function: Increases electron density in the quinoline ring, enhancing the basicity of the

quinoline nitrogen (N1).
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Interaction: Often forms hydrogen bonds with the "hinge region" of kinase enzymes.[1]

Solubility: Provides a handle for metabolic demethylation (to the phenol), which is a

common Phase I metabolic pathway.

7-Fluoro Group (Metabolic Blocker):

Function: Blocks the C7 position from oxidative metabolism (hydroxylation).

Electronic Effect: Withdraws electrons inductively, modulating the pKa of the phenolic

oxygen at C6 (if demethylated) and the ring nitrogen.

Bioactivity: Enhances lipophilicity (C-F bond) and membrane permeability compared to a

hydrogen atom.[2]

3-Chloro Group (The Vector):

Steric Bulk: The Chlorine atom (Van der Waals radius ~1.75 Å) is larger than a proton but

smaller than a methyl group.[2] It fills hydrophobic pockets (e.g., the gatekeeper region) in

kinase active sites.

Reactivity: Unlike the 4-chloro isomer (which is labile to S_NAr displacement by anilines),

the 3-chloro group is relatively stable to nucleophilic attack. It requires palladium catalysis

(Suzuki, Buchwald-Hartwig) for substitution, allowing for orthogonal functionalization

strategies where the 4-position can be modified first, followed by the 3-position.

DOT Diagram 2: Pharmacophore & SAR Logic
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Caption: SAR map detailing the functional role of each substituent on the quinoline ring in the

context of drug design.

Part 4: Handling, Stability, and Safety
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is

susceptible to slow oxidation or hydrolysis under strongly acidic conditions.[1]

Safety: Classified as an Irritant (H315, H319, H335).

Warning: Halogenated quinolines can be skin sensitizers.[1] Use double gloving (Nitrile)

and work in a fume hood.[2]

Reactivity Profile:

Stable: To aqueous workups and mild bases.[1]

Reactive: The 3-Cl bond is stable to S_NAr but reactive under Pd(0) catalysis.[2] The 6-

OMe can be deprotected to the phenol using BBr₃.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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